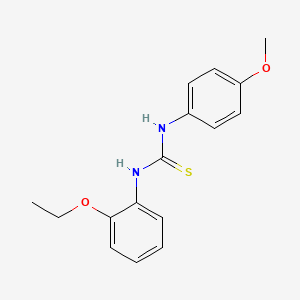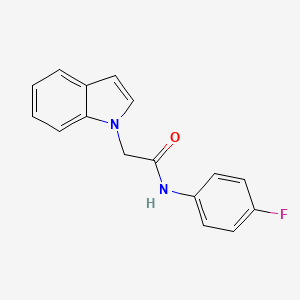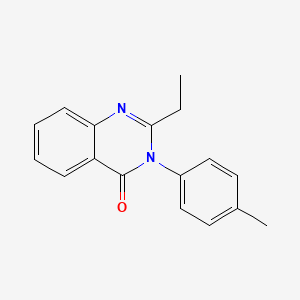
N-(2-ethoxyphenyl)-N'-(4-methoxyphenyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-ethoxyphenyl)-N'-(4-methoxyphenyl)thiourea, also known as EMPTU, is a chemical compound that has been widely studied for its potential applications in scientific research. EMPTU is a thiourea derivative that has been synthesized using various methods.
科学的研究の応用
N-(2-ethoxyphenyl)-N'-(4-methoxyphenyl)thiourea has been studied for its potential applications in various scientific research fields, including cancer research, neuroprotection, and antimicrobial activity. N-(2-ethoxyphenyl)-N'-(4-methoxyphenyl)thiourea has been found to exhibit anticancer properties by inhibiting the growth of cancer cells and inducing apoptosis. N-(2-ethoxyphenyl)-N'-(4-methoxyphenyl)thiourea has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, N-(2-ethoxyphenyl)-N'-(4-methoxyphenyl)thiourea has demonstrated antimicrobial activity against various bacterial strains.
作用機序
The mechanism of action of N-(2-ethoxyphenyl)-N'-(4-methoxyphenyl)thiourea is not fully understood. However, studies have suggested that N-(2-ethoxyphenyl)-N'-(4-methoxyphenyl)thiourea may exert its effects by inhibiting various enzymes and proteins involved in cancer cell growth and inflammation. N-(2-ethoxyphenyl)-N'-(4-methoxyphenyl)thiourea has also been shown to increase the production of reactive oxygen species, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
N-(2-ethoxyphenyl)-N'-(4-methoxyphenyl)thiourea has been found to exhibit various biochemical and physiological effects. N-(2-ethoxyphenyl)-N'-(4-methoxyphenyl)thiourea has been shown to inhibit the growth of cancer cells, reduce oxidative stress and inflammation in the brain, and exhibit antimicrobial activity against various bacterial strains. However, the specific biochemical and physiological effects of N-(2-ethoxyphenyl)-N'-(4-methoxyphenyl)thiourea may vary depending on the concentration and duration of exposure.
実験室実験の利点と制限
N-(2-ethoxyphenyl)-N'-(4-methoxyphenyl)thiourea has several advantages for lab experiments, including its low toxicity and high solubility in various solvents. N-(2-ethoxyphenyl)-N'-(4-methoxyphenyl)thiourea can also be easily synthesized using simple reaction methods. However, N-(2-ethoxyphenyl)-N'-(4-methoxyphenyl)thiourea has some limitations for lab experiments, including its limited stability in solution and potential for degradation over time.
将来の方向性
There are several future directions for N-(2-ethoxyphenyl)-N'-(4-methoxyphenyl)thiourea research. One potential direction is to investigate the potential of N-(2-ethoxyphenyl)-N'-(4-methoxyphenyl)thiourea as a therapeutic agent for cancer and neurodegenerative diseases. Further studies are also needed to elucidate the mechanism of action of N-(2-ethoxyphenyl)-N'-(4-methoxyphenyl)thiourea and its specific targets in cancer cells and the brain. Additionally, future research could explore the potential of N-(2-ethoxyphenyl)-N'-(4-methoxyphenyl)thiourea as a novel antimicrobial agent.
合成法
N-(2-ethoxyphenyl)-N'-(4-methoxyphenyl)thiourea can be synthesized using various methods, including the reaction of 2-ethoxyaniline and 4-methoxybenzoyl chloride with thiourea, or the reaction of 2-ethoxyaniline and 4-methoxybenzoyl isothiocyanate with ammonia. The purity of N-(2-ethoxyphenyl)-N'-(4-methoxyphenyl)thiourea can be improved using recrystallization techniques.
特性
IUPAC Name |
1-(2-ethoxyphenyl)-3-(4-methoxyphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S/c1-3-20-15-7-5-4-6-14(15)18-16(21)17-12-8-10-13(19-2)11-9-12/h4-11H,3H2,1-2H3,(H2,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWTSUBDNALZJJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=S)NC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Ethoxyphenyl)-3-(4-methoxyphenyl)thiourea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(isobutyrylamino)-3-methoxyphenyl]-3-methylbutanamide](/img/structure/B5780330.png)
![3-[2-(4-ethyl-1-piperazinyl)ethyl]-2-thioxo-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5780336.png)
![N'-tricyclo[3.3.1.1~3,7~]dec-2-ylidene-2-pyridinecarbohydrazide](/img/structure/B5780346.png)


![N'-{[2-(4-nitrophenoxy)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5780358.png)

![ethyl 4-[(2-chloro-4-methylbenzoyl)amino]benzoate](/img/structure/B5780394.png)

![1-{[(4-chloro-2-methylphenyl)amino]carbonothioyl}-4-piperidinecarboxamide](/img/structure/B5780401.png)



![N-{2-[(2-phenoxyacetyl)amino]phenyl}butanamide](/img/structure/B5780426.png)